molecular formula C21H19N5O3 B2487539 9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-38-3

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2487539
CAS No.: 898422-38-3
M. Wt: 389.415
InChI Key: TWQZDLNEHZXFLK-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
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Scientific Research Applications

Electrochromic Materials

  • Novel Aromatic Polyamides for Electrochromic Devices : A study explored the synthesis of novel aromatic polyamides with pendent triphenylamine (TPA) units, which exhibit strong electrochromic properties. These materials were found to have excellent thermal stability and showed significant potential for use in electrochromic devices due to their reversible color changes upon oxidation and reduction. Such compounds could have applications in smart windows, displays, and low-energy consumption devices (Chang & Liou, 2008).

Nucleic Acid Research

  • Tautomerism in Dihydropurine Derivatives : Research on dihydropurine derivatives, closely related to purine compounds like the one , has provided insights into tautomerism—a phenomenon critical for understanding nucleic acid structure and function. This has implications for the design of nucleic acid-targeting drugs and understanding genetic material at a molecular level (Beagley et al., 1995).

Synthesis of Heterocyclic Compounds

  • Hydrolytic Behavior of Methoxypurines : A study investigating the hydrolytic behavior of 6-methoxypurines revealed complex reactions leading to a mixture of products. This research is relevant for the synthesis and understanding of heterocyclic compounds that are foundational in the development of pharmaceuticals and other chemical entities (Wong & Fuchs, 1974).

Pharmaceutical Research

  • Synthesis of Purine Nucleoside Analogs : The synthesis of nucleoside analogs involving purine derivatives has been explored for potential pharmaceutical applications, including antiviral and anticancer agents. Such studies contribute to the development of new therapeutic agents by understanding the biological activities of purine derivatives (Iwakawa, Pinto, & Szarek, 1978).

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-11-8-9-13(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-6-4-5-7-15(14)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQZDLNEHZXFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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